molecular formula C18H26N2O3S B7492820 N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide

N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide

Cat. No. B7492820
M. Wt: 350.5 g/mol
InChI Key: XLROBHGICDREHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as “MSB” and is a member of the sulfonamide family of compounds. MSB has been studied for its potential use in cancer treatment, as well as its effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of MSB involves its interaction with specific enzymes involved in cell proliferation. MSB binds to these enzymes, inhibiting their activity and preventing cancer cells from dividing and growing. Additionally, MSB has been shown to induce apoptosis in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, MSB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. MSB has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the advantages of MSB is its specificity for certain enzymes involved in cell proliferation. This specificity makes it a promising candidate for cancer therapy, as it can target cancer cells while leaving healthy cells unaffected. However, one limitation of MSB is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on MSB. One area of interest is the development of more efficient synthesis methods for MSB, which could improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MSB, as well as its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of MSB in human clinical trials, which could pave the way for its use in cancer therapy and other applications.

Synthesis Methods

The synthesis of MSB involves several steps, starting with the reaction of 2-aminobenzamide with 6-methylhept-5-en-2-one. This reaction produces an intermediate compound, which is then reacted with propargylamine to form the final product, MSB. The synthesis of MSB has been optimized over the years, with various modifications made to improve yield and purity.

Scientific Research Applications

MSB has been extensively studied for its potential use in cancer treatment. Research has shown that MSB inhibits the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, MSB has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-5-13-19-24(22,23)17-11-9-16(10-12-17)18(21)20-15(4)8-6-7-14(2)3/h1,9-12,14-15,19H,6-8,13H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLROBHGICDREHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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